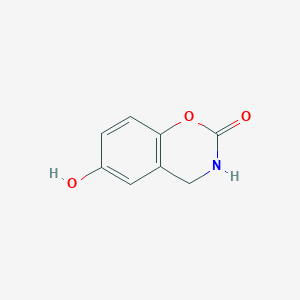

6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

6-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-1-2-7-5(3-6)4-9-8(11)12-7/h1-3,10H,4H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAYJLBYVPPTBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)OC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779842-24-8 | |

| Record name | 6-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . This method is efficient and yields the desired compound with high purity. Additionally, microwave-assisted synthesis has been explored, offering a rapid and environmentally friendly alternative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and equipment.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Sedative Properties

Research indicates that derivatives of 3,4-dihydro-4-hydroxy-2H-1,3-benzoxazin-2-one exhibit sedative effects in various animal models. A study highlighted that these compounds can act as sedatives in mammals and birds, making them potential candidates for further pharmacological development .

Antitumor Activity

HBOA has been investigated for its anticancer properties. A notable study isolated a compound from Capparis sikkimensis that demonstrated significant inhibition of tumor cell replication. This compound, which is structurally related to HBOA, suggests that similar benzoxazine derivatives may possess anticancer activity .

Agricultural Applications

Allelopathic Effects

HBOA has been identified as an allelochemical, which means it can influence the growth and development of neighboring plants. Studies have shown that it can affect seed germination and growth patterns in various species, indicating its potential use as a natural herbicide or growth regulator in agricultural settings .

Biochemical Applications

Buffering Agent

In biochemical research, HBOA serves as a non-ionic organic buffering agent. It is particularly useful in cell culture applications where maintaining a stable pH (between 6 and 8.5) is crucial for optimal cell growth and function .

Synthesis and Structural Studies

Synthetic Pathways

The synthesis of HBOA involves various methods including the reaction of hydroxybenzaldehydes with isocyanates. These synthetic routes have been optimized to yield high purity and yield of the compound, facilitating its use in further research and applications .

- Sedative Effects Study : A controlled study evaluated the sedative properties of benzoxazine derivatives on different animal models. Results indicated significant sedation at varying dosages, suggesting potential therapeutic uses in veterinary medicine.

- Antitumor Activity Research : A bioactivity-guided fractionation study led to the isolation of a benzoxazine derivative from Capparis sikkimensis that inhibited cancer cell proliferation significantly when tested against various cancer cell lines.

- Agricultural Impact Study : Field trials demonstrated that applying HBOA at specific concentrations could reduce weed growth without adversely affecting crop yields, highlighting its potential as an eco-friendly herbicide.

Wirkmechanismus

The mechanism of action of 6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit human DNA topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoxazinone Family

6-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Structure : Benzene fused to a 1,4-oxazin-3-one ring.

- Molecular Formula: C₈H₇NO₃ (same as the target compound).

- Key Differences : The oxygen and nitrogen atoms are positioned at 1,4 instead of 1,3. This structural variation impacts reactivity and biological activity. For instance, the 1,4-isomer shows fungicidal activity in substituted forms .

6-Bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one

- Structure : Bromine substituent at position 6 and methyl at position 3.

- Molecular Formula: C₉H₈BrNO₃.

- Key Differences: Bromine enhances electrophilicity, making it useful in cross-coupling reactions.

2-Methyl-2H-1,3-benzoxazin-4(3H)-one

Target Compound :

Analogues :

Physicochemical Properties

| Property | 6-Hydroxy-1,3-benzoxazin-2-one | 6-Hydroxy-1,4-benzoxazin-3-one | 6-Bromo-3-methyl-1,3-benzoxazin-2-one |

|---|---|---|---|

| Molecular Weight | 165.14 g/mol | 165.14 g/mol | 258.07 g/mol |

| Solubility | Moderate in polar solvents | Moderate in polar solvents | Low (due to Br and CH₃) |

| Melting Point | Not reported | Not reported | 120–122°C |

Biologische Aktivität

Overview

6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic compound characterized by a fused benzene and oxazine ring. This compound has garnered attention due to its diverse biological activities, including its role as an inhibitor of human DNA topoisomerase I, which is crucial in cancer treatment. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

The primary mechanism of action for this compound involves its interaction with human DNA topoisomerase I. This enzyme is essential for DNA replication and transcription, and its inhibition can lead to the prevention of cancer cell proliferation. The compound inhibits topoisomerase I by preventing the enzyme from binding to its substrate, effectively blocking DNA relaxation necessary for replication .

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : It shows significant inhibitory effects on various cancer cell lines through its action on topoisomerase I.

- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities, making it a candidate for treating infections .

- Anti-inflammatory Effects : It has been shown to reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .

Inhibition Studies

A study examined the inhibitory activities of various derivatives of benzoxazines on human topoisomerase I. The results indicated that certain modifications to the benzoxazine structure significantly enhanced their inhibitory potency. For instance, compounds with hydroxyl groups at specific positions showed increased efficacy compared to their counterparts without these modifications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the presence of a hydroxyl group at the 6-position is critical for enhancing the biological activity of these compounds. Modifications at other positions also affect their potency and selectivity towards topoisomerase I inhibition .

Data Table: Biological Activities of this compound

Case Studies

-

Anticancer Efficacy :

A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The IC50 value was determined to be lower than that of standard chemotherapeutics like camptothecin, indicating its potential as a more effective treatment option . -

Antimicrobial Testing :

In another study focusing on its antimicrobial properties, this compound was tested against various pathogens. Results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Q & A

Q. What are the common synthetic routes for 6-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. A robust method involves reacting 2-hydroxybenzylamine derivatives with paraformaldehyde under mild conditions (60–80°C) in ethanol or toluene, avoiding oligomer formation by controlling stoichiometry (1:1.2 molar ratio of amine to paraformaldehyde). Solvent-free microwave-assisted synthesis has also been reported to improve yield (up to 85%) and reduce reaction time (10–15 minutes) . Optimization parameters include temperature control, solvent polarity, and catalyst selection (e.g., p-toluenesulfonic acid for acid catalysis).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- ¹H NMR : Look for characteristic signals: a singlet at δ 4.3–4.5 ppm (OCH₂N), a broad peak at δ 10–12 ppm (OH), and aromatic protons between δ 6.8–7.5 ppm.

- ¹³C NMR : The carbonyl (C=O) appears at ~165 ppm, and the OCH₂N group resonates at 70–75 ppm.

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (OH stretch).

- MS : Molecular ion peak [M+H]⁺ at m/z 179.1 (calculated for C₈H₇NO₃). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial efficacy) of benzoxazine derivatives?

Contradictions may arise from variations in assay conditions or structural analogs. To address this:

- Replicate studies : Use standardized protocols (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory assays).

- Structural analysis : Compare substituent effects (e.g., electron-withdrawing groups enhance antimicrobial activity, while bulky groups improve anti-inflammatory profiles) .

- Dose-response validation : Perform IC₅₀/EC₅₀ comparisons under identical cell lines or microbial strains.

Q. What electrochemical methods enable the synthesis or functionalization of this compound?

Electrochemical rearrangement of 3-hydroxyoxindoles in acetonitrile (0.1 M LiClO₄) at 1.5 V (vs. Ag/AgCl) yields benzoxazinones with >90% selectivity. Key parameters:

- Electrode material : Platinum or carbon anodes.

- Temperature : Room temperature to prevent side reactions.

- Work-up : Neutralization with NaHCO₃ and extraction with ethyl acetate .

Q. What mechanistic insights explain the stability of the benzoxazine ring under acidic/basic conditions?

The ring’s stability is influenced by resonance stabilization of the oxazine moiety and steric hindrance from substituents. Under acidic conditions, protonation of the nitrogen destabilizes the ring, leading to hydrolysis. In basic media, deprotonation of the hydroxyl group induces ring-opening via nucleophilic attack. Computational studies (DFT) can model transition states to predict degradation pathways .

Q. How can researchers design derivatives of this compound for anti-proliferative applications?

- Substitution strategy : Introduce electron-deficient groups (e.g., nitro, halogens) at C-6 or C-7 to enhance DNA intercalation.

- Hybrid molecules : Conjugate with known anticancer scaffolds (e.g., quinoline, indole) via Mannich or Click reactions.

- In vitro testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare with normal cells (e.g., HEK293) to assess selectivity .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting spectral data (e.g., unexpected peaks in NMR) for this compound?

- Impurity profiling : Compare with synthetic byproducts (e.g., oligomers from incomplete cyclization).

- Solvent effects : Ensure deuterated solvents (DMSO-d₆ or CDCl₃) do not interact with the hydroxyl group.

- Dynamic NMR : Use variable-temperature NMR to detect tautomerism or rotational barriers .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.